molecular formula C17H21ClN2O2S B2950398 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide CAS No. 954064-32-5

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide

Cat. No.: B2950398
CAS No.: 954064-32-5
M. Wt: 352.88
InChI Key: HPUXAJVLVHMBLF-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the study of inflammatory pathways. This benzenesulfonamide analogue is offered as a high-purity reagent strictly for research applications. Compounds within the benzenesulfonamide class have been identified as promising inhibitors of the NLRP3 inflammasome, a multiprotein complex that critically regulates the innate immune response and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) . The NLRP3 inflammasome is a recognized therapeutic target for a wide spectrum of human diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory disorders . The core benzenesulfonamide structure is often explored for its inhibitory activity, with research indicating that modifications on the sulfonamide moiety are frequently well-tolerated, allowing for the development of analogues with improved potency and selectivity . The primary research value of this compound lies in its utility as a chemical tool for investigating the mechanisms of NLRP3-driven inflammation and for supporting structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory therapeutics. Researchers can use this reagent to probe the biological functions of the NLRP3 inflammasome in cellular models and to explore the chemical space around this scaffold for potential lead optimization. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-20(2)16-10-8-14(9-11-16)5-4-12-19-23(21,22)17-7-3-6-15(18)13-17/h3,6-11,13,19H,4-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUXAJVLVHMBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine, followed by chlorination to introduce the chlorine atom at the desired position.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18H23ClN2O3S
  • Molecular Weight: 368.90 g/mol

The mechanism of action involves the interaction with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing inhibition of enzyme activity or blocking receptor sites. The presence of the dimethylamino group enhances binding affinity, potentially increasing the compound's efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, studies have shown that sulfonamide compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often below 1 µg/mL for potent derivatives .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
Compound A<1Antibacterial
Compound B<1Antifungal
This compoundTBDTBD

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that related compounds exhibit antiproliferative activity against various cancer cell lines such as HT-29 and MCF-7. The ability to block cell cycle progression has been noted, indicating potential as an anticancer agent .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several sulfonamide derivatives, including those structurally related to this compound). Results indicated strong growth inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of similar compounds on cancer cell lines. The findings suggested that the structural modifications significantly influenced their cytotoxicity profiles .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro vs. Fluoro Groups: The target compound’s 3-chloro group contrasts with the 3-chloro-4-fluoro substitution in ’s derivative.
  • Trifluoromethyl and Pyridinyloxy Groups: The compound in features a trifluoromethyl group and a pyridinyloxy substituent, which may improve metabolic stability and π-π stacking interactions compared to the target’s simpler dimethylamino-phenyl chain .

Side Chain Modifications

  • Quaternary Ammonium vs. Tertiary Amine : The quaternary ammonium group in ’s compound enhances water solubility and cationic character, making it suitable for antimicrobial coatings. In contrast, the tertiary amine in the target compound may confer moderate lipophilicity, affecting membrane permeability .
  • Heterocyclic Side Chains: Derivatives with tetrahydroquinolinyl () or pyridinyloxy () side chains introduce heteroaromaticity, which could modulate binding to enzymes or receptors compared to the target’s phenylpropyl chain .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide, and how can purity be ensured during scale-up?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be employed to link the dimethylaminophenylpropyl group to the chlorobenzenesulfonamide core, as demonstrated in analogous compounds using CuSO₄·5H₂O in a t-BuOH/H₂O solvent system . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires HPLC (>98%) and mass spectrometry (e.g., ESI-MS) to confirm molecular integrity. Scale-up challenges, such as exothermic side reactions, are mitigated by controlled temperature and inert atmospheres .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the dimethylamino and propyl linker groups. For example, the aromatic protons of the benzenesulfonamide moiety typically appear as doublets in the δ 7.2–7.8 ppm range .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å have been used for related sulfonamides .
  • IR Spectroscopy: Identify key functional groups, such as S=O stretches (~1157 cm⁻¹) and N-H bends (~3360 cm⁻¹) .

Q. How can solubility challenges be addressed in in vitro assays?

Methodological Answer: Solubility in aqueous buffers is often limited due to the hydrophobic aromatic and dimethylamino groups. Strategies include:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
  • pH Adjustment: Protonate the dimethylamino group (pKa ~8.5) in acidic buffers (pH 5–6) to improve hydrophilicity .
  • Salt Formation: Synthesize hydrochloride salts (e.g., compound 10k in ), which exhibit improved solubility in polar solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Substituent Variation: Systematically modify the chlorine position, propyl linker length, or dimethylamino group (e.g., replacing Cl with F or CF₃ to alter electronic effects) .
  • Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity). For example, replacing the chlorophenyl group with a trifluoromethylpyridinyl moiety (as in ) increased binding to bacterial acps-pptase enzymes.
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Clustered heatmaps can visualize activity trends across substituents .

Q. What biochemical pathways are implicated in this compound’s mechanism of action, and how can target engagement be validated?

Methodological Answer:

  • Hypothesis-Driven Targets: Prioritize enzymes like acps-pptase, which are critical in bacterial lipid biosynthesis .
  • Validation Methods:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified targets.
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in lysates by monitoring protein stability shifts upon compound treatment .
    • RNA-seq: Identify downstream pathway perturbations (e.g., fatty acid biosynthesis genes) in treated bacterial cultures .

Q. How should conflicting data on biological activity across studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays, bacterial strain selection).
  • Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial MIC values) and apply Cohen’s d to quantify effect sizes. Discrepancies in (enhanced activity with Cl substituents) vs. (CF₃ superiority) may arise from divergent bacterial targets.
  • Structural Reanalysis: Use molecular docking to compare binding poses of analogs with conflicting results. For example, steric clashes in the CF₃ derivative might reduce efficacy against Gram-positive strains .

Q. What computational strategies predict off-target interactions or toxicity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to assess stability in binding pockets (e.g., human vs. bacterial acps-pptase) .
  • ToxCast Profiling: Screen against ToxCast assays (e.g., nuclear receptor antagonism) to identify risks like hepatotoxicity. Analogous compounds in were flagged for endocrine disruption .
  • Machine Learning: Train random forest models on ChEMBL data to predict CYP450 inhibition, leveraging descriptors like topological polar surface area (TPSA) .

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